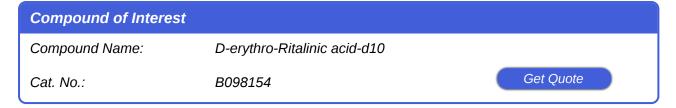


Technical Guide: Synthesis and Labeling of Derythro-Ritalinic acid-d10

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and labeling of **D-erythro-Ritalinic acid-d10**, a crucial isotopically labeled internal standard for pharmacokinetic and metabolic studies of methylphenidate. The synthesis of this specific stereoisomer with deuterium labeling presents a multi-step challenge requiring precise stereochemical control and strategic incorporation of deuterium atoms.

Introduction

D-erythro-Ritalinic acid is a metabolite of the erythro isomer of methylphenidate. While the therapeutically active form of methylphenidate is the threo-isomer, the erythro-isomers are also formed and metabolized, making their study important for a complete understanding of the drug's pharmacology and toxicology.[1] Isotopically labeled internal standards, such as **D-erythro-Ritalinic acid-d10**, are essential for accurate quantification of metabolites in biological matrices by mass spectrometry-based methods.[2][3]

Synthetic Strategy Overview

A plausible synthetic pathway for **D-erythro-Ritalinic acid-d10** involves a multi-step process that can be broadly divided into three key stages:

Enantioselective synthesis of a deuterated piperidine precursor.



- Stereoselective formation of the erythro-methylphenidate-d10 scaffold.
- Hydrolysis of the methyl ester to yield the final carboxylic acid.

This guide outlines a conceptual experimental protocol based on established synthetic methodologies for methylphenidate and its analogs.

Experimental Protocols Stage 1: Synthesis of Deuterated N-Boc-piperidine-d9

A common strategy for introducing deuterium labels is to use a deuterated starting material. In this proposed synthesis, commercially available piperidine-d11 can be N-protected to yield N-Boc-piperidine-d10, which can then be selectively monodeuterated at the 2-position.

Materials:

- Piperidine-d11
- Di-tert-butyl dicarbonate (Boc)₂O
- Triethylamine (Et₃N)
- Dichloromethane (DCM)
- n-Butyllithium (n-BuLi)
- Deuterium oxide (D₂O)
- Tetrahydrofuran (THF)

Protocol:

- N-Boc Protection: To a solution of piperidine-d11 in DCM, add Et₃N followed by a solution of (Boc)₂O in DCM dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
- Work-up: Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to



obtain N-Boc-piperidine-d11.

- α-Deuteration: (This step is hypothetical and based on general α-lithiation/quenching protocols) Dissolve N-Boc-piperidine-d11 in anhydrous THF and cool to -78 °C. Add a solution of n-BuLi in hexanes dropwise. Stir the mixture at -78 °C for 2 hours.
- Deuterium Quench: Quench the reaction by the dropwise addition of D₂O. Allow the mixture to slowly warm to room temperature.
- Purification: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield N-Boc-2-deutero-piperidine-d10.

Stage 2: Synthesis of D-erythro-Methylphenidate-d10

This stage involves the stereoselective coupling of the deuterated piperidine precursor with a phenylacetate derivative. An Evans aldol-type reaction is a well-established method for achieving high diastereoselectivity for the erythro product.

Materials:

- N-Boc-2-deutero-piperidine-d10
- (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans' chiral auxiliary)
- Phenylacetyl chloride
- Lithium diisopropylamide (LDA)
- Lewis acid catalyst (e.g., TiCl₄)
- Methanol
- Dichloromethane (DCM)

Protocol:



- Acylation of Chiral Auxiliary: To a solution of the Evans' chiral auxiliary in anhydrous THF at
 -78 °C, add n-BuLi. After stirring for 30 minutes, add phenylacetyl chloride and stir for
 another 2 hours.
- Aldol Reaction: In a separate flask, prepare a solution of LDA in THF at -78 °C. Add the
 acylated auxiliary solution to the LDA solution. After 1 hour, add a solution of N-Boc-2deutero-piperidine-d10 in THF.
- Stereoselective Reduction (Conceptual): A subsequent reduction step would be required to achieve the desired erythro stereochemistry. This could involve a diastereoselective reduction of an intermediate enamine or iminium species.
- Cleavage of Auxiliary and Esterification: Cleave the chiral auxiliary and concurrently form the methyl ester by treating the product with a solution of sodium methoxide in methanol.
- Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM.
- Purification: Purify the resulting D-erythro-methylphenidate-d10 by column chromatography.

Stage 3: Hydrolysis to D-erythro-Ritalinic acid-d10

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

- D-erythro-Methylphenidate-d10
- Lithium hydroxide (LiOH)
- Tetrahydrofuran (THF)
- Water
- Hydrochloric acid (HCl)

Protocol:



- Saponification: Dissolve D-erythro-methylphenidate-d10 in a mixture of THF and water. Add an aqueous solution of LiOH and stir at room temperature for 24 hours.
- Acidification: Cool the reaction mixture to 0 °C and acidify to pH 2-3 with 1M HCl.
- Extraction and Purification: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield **D-erythro-Ritalinic acid-d10**. Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Analytical Data for Ritalinic Acid and its Deuterated Analogs

Parameter	Value	Reference
D-erythro-Ritalinic Acid		
Molecular Formula	C13H17NO2	[4]
Molecular Weight	219.28 g/mol	[4]
DL-erythro Ritalinic Acid-d10		
Molecular Formula	C13H7D10NO2	[5]
Molecular Weight	229.34 g/mol	[5]
(±)-threo-Ritalinic acid-D10 HCl		
Molecular Formula	C13H7D10NO2·HCl	[6]
Molecular Weight	265.80 g/mol	[6]

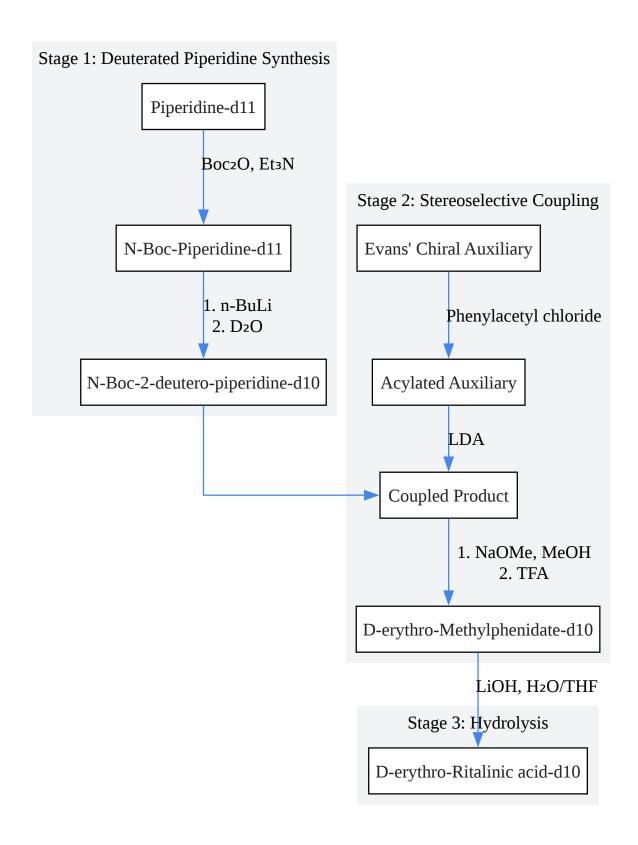
Table 2: Chromatographic Separation of Ritalinic Acid Enantiomers



Method	Column	Mobile Phase	Detection	Reference
HPLC	Astec® CHIROBIOTIC® V2	20 mM ammonium acetate, pH 4.1; methanol (7:93)	UV, 230 nm	
HPLC	α1-acid glycoprotein column	0.4% acetic acid and 0.1% dimethyloctylami ne, pH 3.4	UV, 220 nm	[7]
SFC	Not specified	Not specified	MS/MS	[8]

Visualization of Key Pathways Proposed Synthetic Workflow



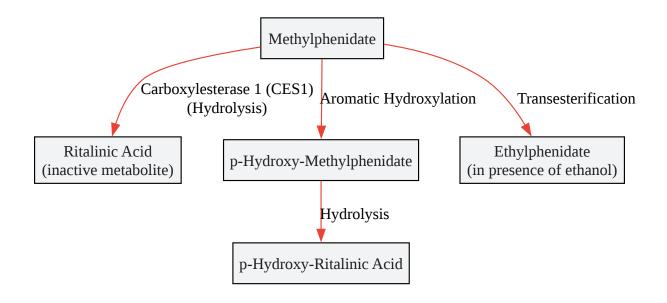


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Caption: Proposed synthetic workflow for **D-erythro-Ritalinic acid-d10**.



Metabolic Pathway of Methylphenidate



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Caption: Metabolic pathways of methylphenidate.

Conclusion

The synthesis of **D-erythro-Ritalinic acid-d10** is a complex but achievable process for experienced synthetic organic chemists. The outlined protocol provides a conceptual framework based on established methodologies. Researchers undertaking this synthesis should consult the primary literature for detailed reaction conditions and characterization data. The availability of this and other isotopically labeled standards is paramount for advancing our understanding of the pharmacokinetics and metabolism of methylphenidate and its various isomers.

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Foundational & Exploratory





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